molecular formula C7H12O2 B14698615 Cyclopentanone, 2-(2-hydroxyethyl)- CAS No. 24804-46-4

Cyclopentanone, 2-(2-hydroxyethyl)-

Cat. No.: B14698615
CAS No.: 24804-46-4
M. Wt: 128.17 g/mol
InChI Key: KCGDUNUNVYODAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-(2-hydroxyethyl)cyclopentanone is through the Barton reaction. This reaction involves the photochemical addition of an alkyl nitrite to a cyclopentanone derivative, followed by a series of steps to introduce the hydroxyethyl group . The reaction conditions typically include the use of a photochemical reactor and specific wavelengths of light to initiate the reaction.

Industrial Production Methods

Industrial production of cyclopentanone derivatives often involves the oxidation of cyclopentanol or the dehydrogenation of cyclopentane. These processes can be adapted to introduce various functional groups, including the hydroxyethyl group, through subsequent chemical reactions . The reaction conditions for these processes typically involve high temperatures and the use of catalysts such as copper or zinc.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)cyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce a secondary alcohol.

Scientific Research Applications

2-(2-Hydroxyethyl)cyclopentanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The carbonyl group in the cyclopentanone ring can also undergo nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-hydroxyethyl)cyclopentanone include:

Uniqueness

The uniqueness of 2-(2-hydroxyethyl)cyclopentanone lies in the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-hydroxyethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGDUNUNVYODAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480370
Record name Cyclopentanone, 2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24804-46-4
Record name Cyclopentanone, 2-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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